molecular formula C12H17NO4S B8431215 Ethyl 3-(4-aminobenzylsulfonyl)propanoate

Ethyl 3-(4-aminobenzylsulfonyl)propanoate

Cat. No. B8431215
M. Wt: 271.33 g/mol
InChI Key: JMPKWCRRLGXRJN-UHFFFAOYSA-N
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Patent
US09150519B2

Procedure details

A solution of ethyl 3-(4-nitrobenzylsulfonyl)propanoate (Intermediate 41, 3.9 g; 12.9 mmol) in EtOAc (100 ml) and ethanol (200 ml) was treated with palladium (400 mg, 5% on C). The mixture was stirred under hydrogen for 5 hours, filtered and the solvent removed in vacuo to give the title compound as an off-white solid (3.5 g, quant).
Name
ethyl 3-(4-nitrobenzylsulfonyl)propanoate
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Intermediate 41
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:20]=[CH:19][C:7]([CH2:8][S:9]([CH2:12][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])(=[O:11])=[O:10])=[CH:6][CH:5]=1)([O-])=O>CCOC(C)=O.C(O)C.[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([CH2:8][S:9]([CH2:12][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])(=[O:11])=[O:10])=[CH:19][CH:20]=1

Inputs

Step One
Name
ethyl 3-(4-nitrobenzylsulfonyl)propanoate
Quantity
3.9 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CS(=O)(=O)CCC(=O)OCC)C=C1
Name
Intermediate 41
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CS(=O)(=O)CCC(=O)OCC)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
400 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under hydrogen for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC1=CC=C(CS(=O)(=O)CCC(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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